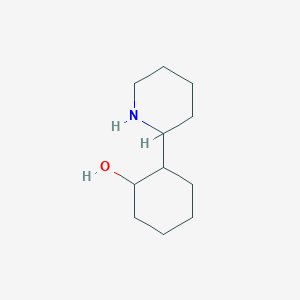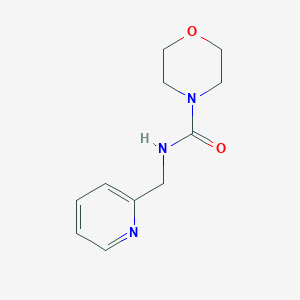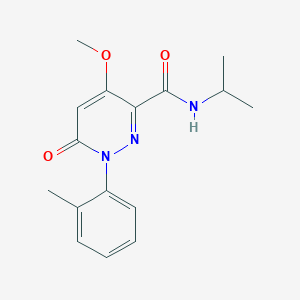
3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole” is a chemical substance with the molecular formula C14H11FN4O21. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of this compound. However, oxadiazoles are typically synthesized through cyclization reactions involving a carbonyl compound, a hydrazide, and a non-acidic hydrogen compound.Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H11FN4O21. It contains a fluorophenyl group, a methoxy-methylpyrimidinyl group, and an oxadiazole ring. However, without specific data or a visual representation, it’s difficult to provide a detailed analysis of its molecular structure.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound. Oxadiazoles, in general, are known to participate in various chemical reactions due to the presence of the heterocyclic oxadiazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure and the functional groups it contains. However, specific physical and chemical properties for this compound, such as melting point, boiling point, and solubility, were not found in the available resources.Scientific Research Applications
Therapeutic Potential
1,3,4-Oxadiazoles, including compounds similar to the specified chemical, exhibit a wide range of bioactivities. These activities include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. The unique structural features of these compounds allow effective binding with various enzymes and receptors through multiple weak interactions, making them valuable in the treatment of diverse ailments (Verma et al., 2019).
Antimicrobial and Anticancer Applications
Oxadiazole derivatives, especially those containing the 1,3,4-oxadiazole ring, have shown significant antimicrobial and anticancer activities. These compounds are reported to exceed the activity of known antibiotics and other antimicrobial agents, highlighting their promise as new drug candidates. The synthesis and pharmacological study of oxadiazole derivatives reveal their potential in targeting bacterial, fungal, and cancerous cells, indicating a broad spectrum of therapeutic applications (Glomb & Świątek, 2021).
Metal-Ion Sensing and Material Science
1,3,4-Oxadiazole compounds have also been explored for their applications in material science, particularly in metal-ion sensing. These compounds are known for their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, making them suitable for the development of chemosensors for metal ions. The ability to modify these compounds to enhance their sensing capabilities for specific metal ions has been a significant area of research, demonstrating their versatility beyond pharmacological applications (Sharma, Om, & Sharma, 2022).
Safety And Hazards
As this compound is intended for research use only, it is not suitable for human or veterinary use1. Specific safety and hazard information for this compound was not found in the available resources. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions for this compound would depend on the results of research studies involving it. Given its complex structure, it could be of interest in various fields, including medicinal chemistry and material science. However, without specific research context, it’s difficult to predict exact future directions.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
3-(2-fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c1-8-10(7-16-14(17-8)20-2)13-18-12(19-21-13)9-5-3-4-6-11(9)15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCAHPQPYNJYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2510232.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)
![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)

![2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2510238.png)

![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)
![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2510242.png)


![(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B2510246.png)